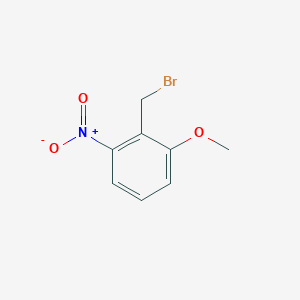

2-(溴甲基)-1-甲氧基-3-硝基苯

描述

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis of nitrobenzene derivatives provides insights into the arrangement of atoms and functional groups. For instance, anisotropic displacement parameters were calculated for isomorphous compounds of nitrobenzene, offering a deeper understanding of molecular vibrations and structure stability (Damian Mroz et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives are diverse. The Claisen rearrangement of methoxy derivatives in nitrobenzene solvent presents a reaction mechanism that could potentially be applied to 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (Wang Li-dong, 2008). Furthermore, the electrochemical reductions of nitrobenzene derivatives have been studied, highlighting the potential for synthesizing various compounds through electrosynthesis (Peng Du & D. Peters, 2010).

Physical Properties Analysis

Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the behavior of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene under different conditions. Crystal structure analysis of similar compounds has been conducted to elucidate their geometric configurations (Xianfei Li et al., 2012).

Chemical Properties Analysis

The chemical properties of nitrobenzene derivatives, including reactivity, stability, and interaction with other compounds, have been extensively studied. The reaction of geminal bromonitroalkanes with nucleophiles, for example, demonstrates the reactivity of bromo- and nitro- groups in complex molecular structures (B. C. Challis & T. Yousaf, 1991).

科学研究应用

合成苯甲醚:2-(溴甲基)-1-甲氧基-3-硝基苯被用于一步制备苯甲醚,这在合成有机化学中非常有价值。通过亲核芳香取代,已经从3-取代硝基苯制备了苯甲醚,如3-溴苯甲醚和3-三氟甲基苯甲醚,产率超过80%,纯度大于99% (Zilberman, 2003)。

各向异性位移参数研究:对1-(卤甲基)-3-硝基苯等同形物化合物的研究提供了从第一原理计算和X射线衍射实验确定的各向异性位移参数的见解。这项研究有助于理解这类化合物的分子结构和行为 (Mroz et al., 2020)。

电合成应用:该化合物已在电化学还原研究中进行了研究,为合成1-硝基-2-乙烯基苯和1H-吲哚等有价值产品提供了途径。这些研究有助于理解电化学行为和在电合成中的潜在应用 (Du & Peters, 2010)。

苯并[b]噻吩衍生物合成:它作为合成二烷基氨基甲基-5-甲氧基苯并[b]噻吩的起始物质,这些化合物具有药用价值。这些化合物已转化为相应的腈,并进一步还原为乙胺,突显了它在合成有机化学中的多功能性 (Chapman et al., 1973)。

克莱森重排研究:该化合物参与了克莱森重排的研究,这是有机合成中的关键反应。这项研究提供了关于重排过程及其在合成复杂有机分子中的应用的见解 (Wang Li-dong, 2008)。

大气反应性研究:其衍生物已被研究其与羟基自由基的反应性,这对于理解大气化学和污染控制非常重要 (Lauraguais et al., 2014)。

密度泛函理论研究:该化合物被用于涉及密度泛函理论的研究,以了解硝基化合物的内部旋转壁垒和分子几何结构,这在理论化学和分子建模中至关重要 (Chen & Chieh, 2002)。

属性

IUPAC Name |

2-(bromomethyl)-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZQICKUZAGVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

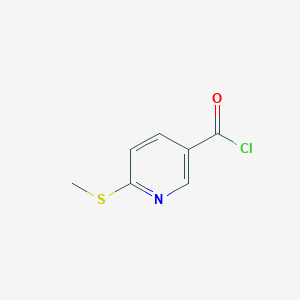

COC1=CC=CC(=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173354 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-methoxy-3-nitrobenzene | |

CAS RN |

19689-86-2 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)

![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)